molecular formula C8H10N4O3 B055728 1,7,9-trimethyl-3H-purine-2,6,8-trione CAS No. 55441-64-0

1,7,9-trimethyl-3H-purine-2,6,8-trione

Cat. No.: B055728
CAS No.: 55441-64-0
M. Wt: 210.19 g/mol
InChI Key: WENNWBPPPFVXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7,9-trimethyl-3H-purine-2,6,8-trione is a structurally unique, methyl-substituted xanthine derivative of significant interest in biochemical research. Its core research value lies in its role as a key structural analog and potential inhibitor of the enzyme xanthine oxidase, which is central to purine catabolism and uric acid production. By mimicking the natural substrates of this enzyme, this compound serves as a critical tool for investigating enzyme kinetics, inhibition mechanisms, and the pathophysiology of conditions like hyperuricemia and gout. Researchers utilize this trimethylxanthine to probe active site specificity and to develop novel therapeutic strategies by understanding how alkylation at the N-1, N-7, and N-9 positions influences binding affinity and inhibitory potency compared to other xanthines like theophylline or caffeine. Beyond enzymology, it finds application in metabolic pathway studies, helping to elucidate the complex network of purine degradation and its associated metabolites. This high-purity compound is essential for in vitro assays and fundamental research aimed at expanding our knowledge of purine-based biology and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7,9-trimethyl-3H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-10-4-5(11(2)8(10)15)9-7(14)12(3)6(4)13/h1-3H3,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENNWBPPPFVXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC(=O)N(C2=O)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Distribution of 1,7,9 Trimethyl 3h Purine 2,6,8 Trione

Botanical Sources and Their Genetic Diversity

The botanical sources detailed below are rich in purine (B94841) alkaloids, which are the biosynthetic precursors to the metabolic products of caffeine (B1668208). The genetic diversity within these plant species leads to variations in the concentrations of these alkaloids.

Coffea species are renowned for their high caffeine content. The primary purine alkaloid in coffee beans is caffeine, with its concentration varying depending on the species and cultivar. scielo.br For instance, Coffea canephora (Robusta) beans typically contain about twice the caffeine concentration of Coffea arabica (Arabica) beans. scielo.br The biosynthesis of caffeine in young coffee leaves is well-established, but its degradation in coffee plants is a slow process. scielo.brscilit.com The catabolism of caffeine in Coffea arabica is understood to proceed through the conversion of caffeine to theophylline (B1681296), which is then further metabolized. slu.se This metabolic pathway does not suggest the formation of 1,3,7-trimethyluric acid as a significant plant metabolite.

Interactive Table: Purine Alkaloid Content in Coffea Species

SpeciesPlant PartCaffeine Content (% dry weight)Theobromine (B1682246) Content (% dry weight)Reference
Coffea arabicaBeans~1.0Small amounts scielo.br
Coffea canephoraBeans~2.0Small amounts scielo.br
Coffea eugenioidesSeeds0.4Not reported scielo.br
Coffea salvatrixSeeds0.7Not reported scielo.br

The leaves of Camellia sinensis are the source of tea, a beverage consumed globally for its stimulating properties attributed to caffeine. nih.gov In tea plants, caffeine is the most abundant purine alkaloid, with its concentration varying based on the variety, age of the leaves, and processing methods. maxapress.com Theobromine is also present, but typically at much lower concentrations. nih.gov Research into the metabolism of purine alkaloids in tea leaves indicates that caffeine accumulates because its conversion to theophylline, a step in its degradation, is rate-limiting. oup.comcapes.gov.br The catabolic pathway in tea plants involves the conversion of theophylline to 3-methylxanthine, which is then further broken down. oup.com

Interactive Table: Purine Alkaloid Content in Camellia sinensis

Variety/SpeciesPlant PartCaffeine Content (% dry weight)Theobromine Content (% dry weight)Reference
C. sinensis var. sinensisLeaves2-5Present nih.gov
C. sinensis var. pubilimbaLeavesLower than C. sinensisPredominant alkaloid nih.gov
C. gymnogynaLeavesLower than C. sinensisPredominant alkaloid nih.gov
C. crassicolumnaLeavesHigher than C. sinensis var. pubilimba and C. gymnogyna~50% of purine alkaloids nih.gov

The seeds of Theobroma cacao, or cocoa beans, are the primary source of chocolate. The principal purine alkaloid in cocoa is theobromine, with caffeine present in smaller quantities. lci-koeln.denih.gov The ratio of theobromine to caffeine can vary depending on the genetic origin of the cocoa. nih.govnih.gov For instance, Criollo varieties tend to have a lower theobromine-to-caffeine ratio compared to Forastero and Trinitario varieties. nih.gov Studies on the biosynthesis and degradation of these alkaloids in developing cacao fruits have shown that theobromine and caffeine are synthesized in the pericarp and cotyledons. nih.gov The degradation of these alkaloids was observed to proceed via 3-methylxanthine. nih.gov

Interactive Table: Purine Alkaloid Content in Theobroma cacao Beans

GenotypeTheobromine Content (% dry weight)Caffeine Content (% dry weight)Reference
Forastero~1.00.15 nih.gov
Trinitario~1.00.30 nih.gov
Criollo0.770.53 nih.gov

The leaves of Ilex paraguariensis are used to prepare maté, a traditional South American beverage. The primary purine alkaloid in maté is caffeine, with theobromine also present. mdpi.com The metabolism of purine alkaloids in maté leaves has been studied, and it has been found that caffeine is the end product of synthesis and its catabolism is practically non-existent in the leaves. researchgate.netnih.gov The degradation of theobromine and theophylline proceeds via 3-methylxanthine. researchgate.net

Interactive Table: Purine Alkaloid Content in Ilex paraguariensis Leaves

Plant PartCaffeine Content (% dry weight)Theobromine Content (% dry weight)Reference
Leaves1-20.3-0.9 mdpi.com

Paullinia cupana, commonly known as guarana, is recognized for its seeds which contain a high concentration of caffeine. fstjournal.com.br The seeds of guarana are used in the production of beverages and supplements for their stimulant effects. fstjournal.com.br Theobromine and theophylline are also present in smaller amounts. fstjournal.com.br

Cola nitida, or kola nut, is another plant known for its stimulant properties due to its caffeine content. nih.gov The nuts are chewed in many West African cultures and are also used in the manufacturing of beverages. Theobromine is also found in kola nuts.

Interactive Table: Purine Alkaloid Content in Other Plant Species

SpeciesPlant PartCaffeine Content (% dry weight)Theobromine Content (% dry weight)Reference
Paullinia cupanaSeedsup to 6Present in smaller amounts fstjournal.com.br
Cola nitidaNutsHighPresent nih.gov

Environmental Presence and Sources of Anthropogenic Input

The presence of 1,3,7-trimethyluric acid in the environment is primarily attributed to anthropogenic sources. As a major metabolite of human caffeine consumption, it is excreted in urine and enters wastewater systems. researchgate.net Consequently, caffeine and its metabolites are now considered reliable chemical markers for wastewater contamination in surface waters. nih.govscielo.br

Studies have detected caffeine in rivers, lakes, and coastal waters, with concentrations correlating with the level of anthropogenic burden from domestic wastewater. nih.govhuma.us When wastewater treatment plants are overloaded, for instance during heavy rainfall, untreated or partially treated sewage containing these compounds can be discharged into the environment. huma.us The presence of 1,3,7-trimethyluric acid and other caffeine metabolites in natural waters is a direct indicator of human impact on aquatic ecosystems. researchgate.netnih.gov While caffeine itself does not naturally occur in waterways, its widespread detection globally highlights the extent of human-induced environmental contamination. huma.usnih.govthe-microbiologist.com

Table of Compound Names

Common Name/SynonymIUPAC Name
1,7,9-trimethyl-3H-purine-2,6,8-trioneThis compound
1,3,7-trimethyluric acid1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
Caffeine1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Theobromine3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Theophylline1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
3-methylxanthine3-methyl-3,7-dihydro-1H-purine-2,6-dione

Wastewater Treatment Plant Effluents and Influents

Wastewater treatment plants (WWTPs) are critical points of entry for many anthropogenic compounds into the aquatic environment. Human consumption of products containing methylxanthines leads to the excretion of various metabolites, which then enter the wastewater stream. While numerous studies have detected caffeine and its major demethylated metabolites in both the influent (raw wastewater) and effluent (treated wastewater) of WWTPs, there is a conspicuous absence of specific data for this compound.

Conventional WWTPs show variable removal efficiencies for caffeine, often ranging from 64% to over 99%. The removal processes involve biodegradation and sorption to sludge. It is plausible that if this compound were present, it would be subject to similar fate processes. However, without targeted analytical methods and monitoring for this specific isomer, its presence and persistence in wastewater remain unconfirmed.

Table 1: Concentration of this compound in Wastewater

Location/Study Influent Concentration (ng/L) Effluent Concentration (ng/L)
Various Global Studies Data Not Available Data Not Available

A comprehensive review of scientific literature did not yield specific quantitative data for this compound in wastewater influents or effluents.

Groundwater and Drinking Water

The potential for groundwater contamination by persistent and mobile chemical compounds is a significant environmental concern. Contaminants can reach groundwater through various pathways, including leaching from contaminated surface water and agricultural runoff. While trace amounts of caffeine and some of its metabolites have been detected in groundwater sources, indicating their potential to persist and migrate, there is no available data specifically documenting the presence of this compound.

Similarly, the quality of drinking water is closely monitored for a wide range of chemical contaminants. Although trace levels of some pharmaceuticals and personal care products have been found in drinking water, dedicated monitoring for this compound has not been reported.

Table 3: Concentration of this compound in Groundwater and Drinking Water

Water Source Concentration Range (ng/L)
Groundwater Data Not Available
Drinking Water Data Not Available

Monitoring studies for this compound in groundwater and drinking water have not been found in the reviewed literature.

Marine Environments and Remote Ecosystems

The detection of anthropogenic contaminants in marine environments and remote ecosystems, such as the polar regions, highlights the global transport and persistence of certain chemicals. Caffeine has been detected in coastal and marine waters, often in areas impacted by urban wastewater discharges. nih.gov Concentrations are generally lower than in freshwater systems but their presence is indicative of widespread human impact. nih.gov

However, as with other environmental compartments, there is a lack of research and data on the occurrence of this compound in marine environments. The focus of marine pollution studies involving methylxanthines has been on caffeine itself, with no specific investigation into its less common isomers or metabolites.

Table 4: Concentration of this compound in Marine Environments

Marine Location Concentration Range (ng/L)
Coastal Waters Data Not Available
Open Ocean Data Not Available
Remote Ecosystems Data Not Available

No published data is available on the presence or concentration of this compound in marine environments or remote ecosystems.

Based on a thorough review of existing scientific literature, there is no specific information on the natural occurrence and distribution of this compound in the environment. While the parent compound, caffeine, and its primary metabolites are extensively studied as indicators of anthropogenic contamination in various water systems, this particular trimethylated isomer is not a target analyte in current environmental monitoring studies. Future research with more advanced analytical techniques may shed light on the presence and environmental fate of this and other minor metabolites of widely consumed products.

Biosynthetic Pathways of 1,7,9 Trimethyl 3h Purine 2,6,8 Trione in Biological Systems

Purine (B94841) Nucleotide Precursors and Initial Steps

The foundational purine ring of the molecule is derived from xanthosine (B1684192), which is supplied by several routes, including the degradation pathways of adenine (B156593) and guanine (B1146940) nucleotides. igem.orgresearchgate.net

Xanthosine, the initial substrate for the main biosynthetic pathway, is sourced from the cellular purine nucleotide pool. tandfonline.com There are multiple routes for its formation:

The AMP Route : Adenosine (B11128) monophosphate (AMP) can be converted to xanthosine through a sequence of enzymatic reactions. The likely pathway involves the conversion of AMP to inosine (B1671953) 5'-monophosphate (IMP), then to xanthosine-5'-monophosphate (B1605901) (XMP), and finally to xanthosine. nih.govtandfonline.com The enzymes responsible for this conversion, including AMP deaminase and IMP dehydrogenase, have been identified in tea leaves. researchgate.net

The GMP Route : Guanine nucleotides also serve as precursors. Guanosine (B1672433) monophosphate (GMP) can be converted to xanthosine via a pathway proposed as GMP → guanosine → xanthosine. nih.govtandfonline.com The enzyme guanosine deaminase, which catalyzes the conversion of guanosine to xanthosine, has been detected in tea leaf extracts. researchgate.net

These pathways ensure a steady supply of xanthosine, the starting molecule for the core synthesis process. igem.org

All three methylation steps in the synthesis of 1,7,9-trimethyl-3H-purine-2,6,8-trione utilize S-Adenosyl-L-methionine (SAM) as the methyl donor. nih.gov In each methylation reaction, SAM donates its methyl group to the substrate and is converted to S-adenosyl-L-homocysteine (SAH). nih.gov The continuous operation of this pathway relies on the regeneration of SAM. The adenosine released from the hydrolysis of SAH can itself be recycled back into the purine nucleotide pool and contribute to xanthosine synthesis, linking the methylation cycle to the precursor supply pathway. researchgate.netnih.gov

Core Biosynthetic Pathway via Theobromine (B1682246)

Once xanthosine is available, the primary pathway proceeds through a series of specific enzymatic steps to build the final molecule. The major route to this compound involves the intermediate formation of theobromine. researchgate.net

The first committed step in the pathway is the methylation of xanthosine at the N-7 position to form 7-methylxanthosine (B1261978). igem.orgnih.gov This reaction is catalyzed by the enzyme 7-methylxanthosine synthase, also known as xanthosine N-methyltransferase. wikipedia.orgresearchgate.net This enzyme specifically uses xanthosine as a substrate; other purine compounds like xanthine (B1682287) and xanthosine 5'-monophosphate (XMP) are not directly methylated. nih.govtandfonline.com

Enzyme Substrate Methyl Donor Product
7-methylxanthosine synthase (EC 2.1.1.158)XanthosineS-Adenosyl-L-methionine (SAM)7-methylxanthosine

The next step involves the removal of the ribose group from 7-methylxanthosine. This hydrolysis reaction is catalyzed by N-methyl nucleosidase, yielding 7-methylxanthine (B127787) and D-ribose. enzyme-database.orgwikipedia-on-ipfs.orgwikipedia.org This enzyme is crucial for advancing the intermediate along the pathway and has been identified and characterized in tea leaves. oup.comtandfonline.com

Enzyme Substrate Reactant Products
N-methyl nucleosidase (EC 3.2.2.25)7-methylxanthosineH₂O7-methylxanthine, D-ribose

The final step in this section of the pathway is the methylation of 7-methylxanthine at the N-3 position to produce 3,7-dimethylxanthine, commonly known as theobromine. frontiersin.org This reaction is catalyzed by theobromine synthase, also referred to as 7-methylxanthine N-methyltransferase. nih.gov Some caffeine (B1668208) synthase enzymes found in plants like tea are bifunctional and can catalyze this step as well as the subsequent step to caffeine. researchgate.netnih.gov

Enzyme Substrate Methyl Donor Product
Theobromine synthase (EC 2.1.1.159)7-methylxanthineS-Adenosyl-L-methionine (SAM)Theobromine (3,7-dimethylxanthine)

Terminal Step: Caffeine Synthesis (Caffeine synthase / 7-methylxanthine and theobromine N-methyltransferase)

The final stages of caffeine biosynthesis are characterized by a series of methylation reactions catalyzed by N-methyltransferases (NMTs), with S-adenosyl-L-methionine (SAM) serving as the methyl donor. researchgate.net The primary and most well-characterized pathway involves the conversion of 7-methylxanthine to caffeine via the intermediate theobromine. imrpress.com

The enzyme responsible for the terminal step, the conversion of theobromine to caffeine, is caffeine synthase (also referred to as theobromine N-methyltransferase). nih.gov This enzyme catalyzes the transfer of a methyl group from SAM to the N-1 position of theobromine. In many caffeine-producing plants, such as tea (Camellia sinensis), a single enzyme, caffeine synthase, is capable of catalyzing both the conversion of 7-methylxanthine to theobromine (a 3-N-methylation) and the final step of theobromine to caffeine (a 1-N-methylation). nih.govresearchgate.net However, in coffee (Coffea arabica), these two steps are catalyzed by distinct enzymes: theobromine synthase (7-methylxanthine N-methyltransferase) and caffeine synthase. imrpress.comnih.gov

The activity of these enzymes is crucial for the accumulation of caffeine in plants. For instance, in tea leaves, the gene TCS1 encodes for caffeine synthase, and its expression is highest in young leaves, correlating with higher caffeine concentrations. wikipedia.org The catalytic efficiency of these enzymes can vary, as indicated by their Michaelis-Menten constants (Km). For example, one study on purified caffeine synthase from tea leaves reported Km values of 186 μM for theobromine and 344 μM for 7-methylxanthine. nih.gov

Table 1: Key N-methyltransferases in the Terminal Steps of Caffeine Biosynthesis

Enzyme Name Substrate(s) Product(s) Plant Species Example
Caffeine Synthase (CS) / Theobromine N-methyltransferase Theobromine Caffeine Camellia sinensis (Tea), Coffea arabica (Coffee)

Alternative and Bypass Biosynthetic Routes (e.g., Paraxanthine (B195701) in Tea Plants)

While the main biosynthetic pathway proceeds through theobromine, alternative or bypass routes have been identified. One notable alternative involves the intermediate paraxanthine (1,7-dimethylxanthine). In this pathway, 7-methylxanthine is methylated at the N-1 position to form paraxanthine, which is then subsequently methylated at the N-3 position to yield caffeine. nih.gov

Evidence suggests that the broad substrate specificity of some caffeine synthase enzymes allows for these alternative reactions. For instance, caffeine synthase purified from tea leaves has been shown to exhibit high activity with paraxanthine as a substrate, with a Km value of 24 μM, which is significantly lower than that for theobromine and 7-methylxanthine. nih.gov This indicates a high affinity of the enzyme for paraxanthine. However, the in vivo significance of the paraxanthine pathway can vary between plant species. In coffee, the formation of paraxanthine from 7-methylxanthine is reportedly not detectable, suggesting the theobromine pathway is the predominant route. capes.gov.br

Regulation of Biosynthetic Pathways in Planta

The biosynthesis of this compound is a tightly regulated process in plants, influenced by both developmental and environmental factors. The expression of the genes encoding the biosynthetic enzymes is a key point of control.

In tea plants, the transcription factor CsMYB184 has been identified as a positive regulator of caffeine biosynthesis. nih.gov It activates the promoter of the TCS1 gene, which encodes caffeine synthase. This regulatory mechanism plays a role in determining the caffeine content in tea leaves. nih.gov

Furthermore, studies have shown that the accumulation of caffeine and its precursors can exert feedback inhibition on the biosynthetic pathway. nih.gov For example, feeding tea plant shoot tips with caffeine led to a repression of genes critical for its synthesis, including those for caffeine synthase (TCS) and 7-methylxanthine N-methyltransferase (MXMT). nih.gov This suggests a homeostatic mechanism to control caffeine levels within the plant.

Environmental cues such as light and temperature can also influence caffeine production, likely by affecting the expression of the biosynthetic genes. numberanalytics.com The concentration of caffeine is typically highest in young, developing tissues like leaves and fruits, where it is thought to play a role in chemical defense against herbivores and pathogens. wikipedia.orgnih.gov

Comparative Biosynthesis Across Diverse Plant Species (e.g., Convergent Evolution in Yerba Mate)

Caffeine production has evolved independently in several distantly related plant lineages, including coffee (Coffea), tea (Camellia), cacao (Theobroma), and yerba mate (Ilex paraguariensis). earth.com This is a classic example of convergent evolution, where unrelated organisms independently evolve similar traits. The biochemical pathways leading to caffeine in these different species, while sharing common intermediates, are catalyzed by enzymes that have evolved independently. embl.org

Genomic studies of yerba mate have revealed that its caffeine biosynthesis pathway evolved separately from that of coffee and tea. nih.govnih.gov This independent evolution has resulted in a different biochemical route to caffeine production in yerba mate compared to the more extensively studied pathways in coffee and tea. nih.gov The genes encoding the N-methyltransferases responsible for caffeine synthesis in yerba mate are not closely related to those found in coffee or tea, highlighting the convergent nature of this metabolic trait. earth.com

Identification and Characterization of Novel Methyltransferase Enzymes

The independent evolution of caffeine biosynthesis has led to the recruitment and functional diversification of different N-methyltransferase enzymes in various plant species. In coffee (Coffea arabica), three distinct N-methyltransferases have been identified and characterized: xanthosine methyltransferase (XMT), 7-methylxanthine N-methyltransferase (MXMT or theobromine synthase), and 3,7-dimethylxanthine N-methyltransferase (DXMT or caffeine synthase). nih.govnih.gov

In contrast, research on yerba mate has led to the cloning and characterization of novel methyltransferases that catalyze the reactions required for caffeine production. nih.gov These enzymes belong to the SABATH family of methyltransferases but have evolved independently to perform the specific methylation steps in the caffeine pathway. nih.gov The characterization of these enzymes has provided insights into the molecular basis of convergent evolution, demonstrating how different protein scaffolds can be adapted to catalyze similar biochemical reactions. researchgate.net

Structural Biology Insights into Convergent Enzyme Activities

Structural biology has provided profound insights into how independently evolved enzymes can converge on the same function. Crystal structures of N-methyltransferases from both coffee and yerba mate have been determined, revealing the molecular basis for their substrate specificity and catalytic mechanisms. nih.govnih.gov

For instance, structural analysis of a terminal enzyme in the yerba mate caffeine synthesis pathway revealed that different amino acid residues create a distinct substrate orientation compared to the enzymes in coffee, yet both achieve efficient methylation. nih.gov This demonstrates that while there may be structural constraints, there is also considerable flexibility in the evolutionary pathways that can lead to the emergence of the same biochemical function. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
7-methylxanthine
Theobromine
Caffeine
S-adenosyl-L-methionine
Paraxanthine

Metabolism and Biotransformation of 1,7,9 Trimethyl 3h Purine 2,6,8 Trione

Mammalian (Non-Human) Metabolic Pathways

In non-human mammals, the biotransformation of 1,7,9-trimethyl-3H-purine-2,6,8-trione is primarily governed by the cytochrome P450 (CYP) enzyme system, N-acetyltransferase, and xanthine (B1682287) oxidase. These enzymes catalyze a series of reactions including N-demethylation, C-8 hydroxylation, and the formation of various secondary metabolites. Studies in animal models such as rats, mice, and monkeys have revealed species-specific differences in the predominant metabolic routes. nih.govnih.gov

The initial and rate-limiting steps in the metabolism of this compound are predominantly mediated by the cytochrome P450 superfamily of enzymes. imrpress.com

The N-demethylation of this compound is a primary metabolic pathway, leading to the formation of three dimethylxanthine metabolites: paraxanthine (B195701), theobromine (B1682246), and theophylline (B1681296). scialert.net In many mammals, the major enzyme responsible for the 3-demethylation to form paraxanthine is CYP1A2. scialert.netnih.govreactome.org In fact, paraxanthine is the primary metabolite of caffeine (B1668208) in mice. wikipedia.org

Studies in rats have confirmed the pivotal role of CYP1A2 in the 1-N- and 3-N-demethylation of caffeine. nih.gov However, there are notable interspecies variations. For instance, while N-3 demethylation is the main pathway in humans, N-7 demethylation is predominant in monkeys, and in mice, rabbits, and rats, the three demethylation pathways (N-1, N-3, and N-7) are more balanced. nih.gov

Relative Importance of Demethylation Pathways in Different Mammalian Species
SpeciesN-3 Demethylation (to Paraxanthine)N-7 Demethylation (to Theophylline)N-1 Demethylation (to Theobromine)
MouseApproximately EqualApproximately EqualApproximately Equal
RatApproximately EqualApproximately EqualApproximately Equal
RabbitApproximately EqualApproximately EqualApproximately Equal
MonkeyMinor PathwayPredominant Pathway (89%)Minor Pathway

While CYP1A2 is a key player, other CYP isoforms also contribute to the metabolism of this compound in non-human mammals.

CYP1A1 : This enzyme is known to be induced by caffeine administration in rats. nih.gov High doses of caffeine have been shown to increase hepatic CYP1A1 activity and mRNA levels in a dose-dependent manner. nih.govplos.org Although its direct role in caffeine metabolism is less established than that of CYP1A2, the two are thought to be co-regulated. researchgate.net

CYP2E1 : Studies in rats have shown that ethanol, a known inducer of CYP2E1, modestly increases the rates of N-demethylation reactions of caffeine. nih.gov Furthermore, research using cDNA-expressed human enzymes suggests that CYP2E1 can catalyze the formation of theophylline and theobromine from caffeine. nih.gov

CYP2A6 : This enzyme is primarily involved in the secondary metabolism of caffeine metabolites. Specifically, CYP2A6 catalyzes the oxidation of paraxanthine (1,7-dimethylxanthine) to 1,7-dimethyluric acid. wikipedia.orghmdb.cachemicalbook.com The ratio of these metabolites in urine can be used as a marker for CYP2A6 activity. nih.gov

Another significant primary metabolic pathway for this compound is C-8 hydroxylation, which results in the formation of 1,3,7-trimethyluric acid. scialert.netclinpgx.org In rats, this is a dominant metabolic pathway. researchgate.net Studies with rat liver microsomes have demonstrated that this reaction is specifically mediated by CYP1A2. nih.gov There is also evidence suggesting the involvement of the CYP3A subfamily in the 8-hydroxylation of caffeine. researchgate.net In wild-type and CYP1A2-null mice, 1,3,7-trimethylurate was found to be the main caffeine metabolite in liver microsomes. drugbank.com

The primary metabolites of this compound—paraxanthine, theobromine, and theophylline—undergo further biotransformation to produce a range of secondary metabolites. scialert.netclinpgx.org

1-methylxanthine : This is a major metabolite of paraxanthine and is formed through 7-demethylation, a reaction catalyzed by CYP1A2. wikipedia.orgplos.orgplos.orgnih.gov

1-methyluric acid : 1-methylxanthine is further oxidized to 1-methyluric acid by the enzyme xanthine oxidase. wikipedia.orgresearchgate.net

5-acetylamino-6-formylamino-3-methyluracil (AFMU) : This acetylated uracil derivative is a significant metabolite formed from paraxanthine. scialert.netclinpgx.org Its formation is dependent on the activity of the polymorphic N-acetyltransferase 2 (NAT2) enzyme. wikipedia.orgresearchgate.netnih.gov

1,7-dimethyluric acid : This is another major urinary metabolite that is formed from the oxidation of paraxanthine. clinpgx.org This conversion is catalyzed by both CYP2A6 and CYP1A2. wikipedia.orghmdb.cachemicalbook.comnih.gov

Formation of Secondary Metabolites from Paraxanthine
Secondary MetabolitePrecursorKey Enzyme(s)
1-methylxanthineParaxanthineCYP1A2
1,7-dimethyluric acidParaxanthineCYP2A6, CYP1A2
5-acetylamino-6-formylamino-3-methyluracil (AFMU)ParaxanthineN-acetyltransferase 2 (NAT2)

Beyond the cytochrome P450 system, two other key enzymes are involved in the later stages of this compound metabolism.

N-acetyltransferase (NAT2) : The activity of N-acetyltransferase 2 is crucial for the formation of 5-acetylamino-6-formylamino-3-methyluracil (AFMU). researchgate.netnih.gov The urinary ratio of AFMU to 1-methylxanthine is often used to determine the acetylation phenotype (slow vs. fast acetylators) in populations. magtechjournal.com The formation of AFMU is a result of the polymorphic N-acetyltransferase enzyme. nih.gov

Xanthine Oxidase (XO) : This enzyme plays a role in the purine (B94841) catabolism pathway. In the context of caffeine metabolism, xanthine oxidase catalyzes the conversion of 1-methylxanthine to 1-methyluric acid. researchgate.netflinders.edu.au This enzyme has a broad substrate specificity and is involved in the metabolism of various endogenous and exogenous compounds. nih.gov

Cytochrome P450 (CYP) Enzyme System Activities

Microbial Degradation Pathways

Certain bacteria, such as Pseudomonas putida CBB5, metabolize caffeine through a sequential N-demethylation process, converting it to xanthine. nih.gov This pathway is highly specific and efficient, involving a series of enzymes that systematically remove the three methyl groups from the purine ring structure.

The microbial N-demethylation of caffeine is a multi-step process catalyzed by a suite of enzymes encoded by the ndm gene cluster. researchgate.net The key enzymes in this pathway are NdmA, NdmB, NdmC, NdmD, and NdmE. nih.gov The process begins with the removal of the N1-methyl group from caffeine by the N₁-demethylase, NdmA, which results in the formation of theobromine. researchgate.netbiorxiv.org Subsequently, the N₃-demethylase, NdmB, acts on theobromine to remove the N3-methyl group, yielding 7-methylxanthine (B127787). researchgate.netbiorxiv.org The final demethylation step, the removal of the N7-methyl group from 7-methylxanthine to produce xanthine, is carried out by the NdmCDE protein complex. researchgate.netresearchgate.net

Bacterial Enzymes in Caffeine N-demethylation
EnzymeFunctionSubstrateProduct
NdmAN₁-demethylaseCaffeine (this compound)Theobromine
NdmBN₃-demethylaseTheobromine7-methylxanthine
NdmCDE complexN₇-demethylase7-methylxanthineXanthine
NdmDReductaseNADHElectron transfer to NdmA and NdmB
NdmESupporting Role-Enhances catalytic efficiency

NdmA and NdmB are classified as Rieske non-heme iron monooxygenases. nih.gov Structural studies of NdmA and NdmB have revealed that their specificity for the N1- and N3-methyl groups, respectively, is determined by the precise orientation of the substrate within the enzyme's active site. nih.gov This reverse-oriented substrate binding ensures the correct methyl group is positioned for removal. nih.gov

For efficient degradation of caffeine, NdmA and NdmB can form a unique heterocomplex. nih.gov The transfer of electrons from NADH by NdmD to the monooxygenases is a critical step in the catalytic cycle. nih.gov NdmD is a novel reductase containing a Rieske [2Fe-2S] cluster, a plant-type [2Fe-2S] cluster, and a flavin mononucleotide (FMN). nih.gov The structure of NdmA in complex with the ferredoxin domain of NdmD has provided insights into the electron transport mechanism during N-demethylation. nih.gov

Properties of Bacterial N-demethylases
EnzymeEnzyme ClassKey Structural FeaturesMechanism of Action
NdmARieske non-heme iron monooxygenaseActive site with non-heme ironCatalyzes N1-demethylation of caffeine
NdmBRieske non-heme iron monooxygenaseActive site with non-heme ironCatalyzes N3-demethylation of theobromine
NdmDRieske reductaseRieske [2Fe-2S] cluster, plant-type [2Fe-2S] cluster, FMNTransfers electrons from NADH to NdmA and NdmB

The increasing global consumption of caffeine-containing products has led to a rise in caffeine-rich waste, which can leach into the environment and pose a threat to ecosystems. nih.govdntb.gov.ua The discovery and characterization of caffeine-degrading microorganisms and their enzymatic pathways present a promising avenue for bioremediation. nih.govdntb.gov.ua These biological systems offer an environmentally friendly approach to detoxify caffeine-contaminated waste from coffee and tea processing. appliedmicrobiology.orgweebly.com

Engineered bacterial strains expressing caffeine-degrading enzymes could be utilized to reduce the environmental impact of caffeine waste. nih.govdntb.gov.ua Furthermore, the specific N-demethylation reactions catalyzed by these enzymes open up possibilities for the biotechnological production of valuable methylxanthines from caffeine, which have applications in the pharmaceutical and cosmetic industries. nih.govnih.gov The use of purified enzymes, either in soluble form or immobilized, could also provide a viable alternative for applications such as the bio-decaffeination of beverages, avoiding potential issues with using whole bacterial cells. nih.gov

Molecular Mechanisms of Action Pharmacodynamics of 1,7,9 Trimethyl 3h Purine 2,6,8 Trione

Adenosine (B11128) Receptor Antagonism

1,7,9-trimethyl-3H-purine-2,6,8-trione acts as a non-selective competitive antagonist at adenosine receptors. nih.govresearchgate.net Its chemical structure bears a strong resemblance to adenosine, allowing it to bind to adenosine receptors without activating them, thereby blocking the endogenous ligand adenosine from binding and exerting its typical inhibitory effects. ahajournals.orgfrontiersin.org

There are four known subtypes of adenosine receptors: A1, A2A, A2B, and A3. ahajournals.org this compound competitively binds to these G protein-coupled receptors, exhibiting varying affinities for each subtype. It acts most potently at A2A receptors, followed closely by A1 and A2B receptors, and is a weak antagonist at A3 receptors. nih.govresearchgate.net This non-selective antagonism of A1 and A2A receptors is considered the primary mechanism for its effects on the central nervous system. nih.gov

The binding affinities (expressed as KD/Ki values, where a lower value indicates higher affinity) are summarized in the table below.

Receptor SubtypeBinding Affinity (KD/Ki) in µM
A1 12
A2A 2.4
A2B 13
A3 80
Data sourced from a study on human adenosine receptor subtypes. nih.gov

The antagonistic action of this compound is a direct result of its structural similarity to the purine (B94841) ring of adenosine. This allows it to fit into the same binding pocket on the adenosine receptors, physically obstructing adenosine from binding. ahajournals.org Molecular dynamics simulations of the human A2A receptor have shown that the compound binds within the transmembrane bundle of the receptor. researchgate.net Key interactions include hydrophobic interactions and, in some binding modes, hydrogen bonds with specific amino acid residues such as Phe168, Leu249, and Ile274, which stabilize the compound within the receptor's orthosteric site. nih.gov By occupying this site without triggering the conformational change necessary for receptor activation, it effectively acts as a competitive inhibitor. frontiersin.org

Adenosine functions as an inhibitory neuromodulator in the central nervous system, suppressing the release of numerous excitatory neurotransmitters. avma.org By blocking adenosine receptors, this compound effectively removes this inhibitory "brake," leading to an indirect increase in the release of several key neurotransmitters. nih.gov

Dopamine and Glutamate : The antagonism of A1 and A2A receptors is particularly important in modulating dopaminergic and glutamatergic systems. In the striatum, adenosine acting on A1 receptors normally inhibits the release of both dopamine and glutamate. By blocking these A1 receptors, this compound can lead to increased extracellular concentrations of dopamine and glutamate in brain regions like the nucleus accumbens. Furthermore, A2A receptors form heteromers with dopamine D2 receptors; by blocking the A2A receptor, the compound can enhance dopaminergic signaling. ahajournals.org

Norepinephrine, Acetylcholine, Serotonin, and GABA : The blockade of adenosine's inhibitory effects extends to other neurotransmitter systems. This leads to an increased firing rate of neurons and enhanced release of norepinephrine, acetylcholine, and serotonin, contributing to increased alertness and altered mood. It also modulates the activity of the brain's primary inhibitory neurotransmitter, GABA.

Phosphodiesterase Enzyme Inhibition

A secondary mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes. researchgate.net This mechanism generally requires higher concentrations of the compound than are necessary for significant adenosine receptor antagonism and is therefore considered less prominent at typical physiological doses. ahajournals.org

Phosphodiesterases are a superfamily of enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By non-selectively inhibiting various PDE isoforms (including PDE1, PDE4, and PDE5), this compound prevents the breakdown of cAMP and cGMP. avma.org This leads to an accumulation of these cyclic nucleotides within the cell. The resulting increase in intracellular cAMP and cGMP can potentiate the downstream effects of hormones and neurotransmitters that act via these second messenger pathways. nih.gov

Downstream Signaling Pathways (e.g., Protein Kinase A activation)

There is currently no available scientific literature that specifically details the effects of this compound on downstream signaling pathways, including the activation of Protein Kinase A (PKA). The PKA signaling cascade is a critical pathway involved in numerous cellular processes, and while other purine derivatives are known to modulate its activity, the specific role of 1,7,9-trimethyluric acid in this context remains uninvestigated.

Intracellular Calcium Mobilization

The influence of this compound on intracellular calcium mobilization is another area where specific research is lacking. The precise effects of this compound on the release of calcium from intracellular stores have not been documented.

Activation of Ryanodine (B192298) Receptors (RYR1, RYR2, RYR3)

Scientific studies have not yet explored the interaction between this compound and ryanodine receptors (RyRs). RyRs are crucial channels for calcium release from the sarcoplasmic and endoplasmic reticulum. wikipedia.orgnih.gov There is no data to confirm whether 1,7,9-trimethyluric acid acts as an activator or inhibitor of any of the RyR isoforms (RYR1, RYR2, or RYR3).

Involvement of Inositol Trisphosphate Receptor 1 Antagonism

The potential for this compound to act as an antagonist of the Inositol Trisphosphate Receptor 1 (IP3R1) has not been investigated. While some related compounds, such as high concentrations of caffeine (B1668208), have been shown to selectively inhibit IP3R1, similar studies on 1,7,9-trimethyluric acid have not been published. nih.govnih.gov

Mechanisms of Extracellular Calcium Influx (e.g., via Transient Receptor Potential (TRP) channels)

There is no available research on the mechanisms by which this compound might influence extracellular calcium influx. Its potential interaction with Transient Receptor Potential (TRP) channels, a large family of ion channels involved in calcium entry into the cell, remains an unexamined area of research. nih.gov

Ion Channel Modulation

The broader effects of this compound on the modulation of various ion channels have not been characterized in the scientific literature.

Direct Interaction with ATP-sensitive Potassium (KATP) Channels (e.g., Kir6.2/SUR1)

There is no evidence from published studies to suggest a direct interaction between this compound and ATP-sensitive potassium (KATP) channels. These channels, which are composed of Kir6.x and SUR subunits, play a vital role in linking cellular metabolism to membrane potential. wikipedia.orgnih.gov The modulatory effects of 1,7,9-trimethyluric acid on KATP channel complexes, such as Kir6.2/SUR1, have not been a subject of scientific inquiry.

Table of Mentioned Compounds

Chemical NameCommon Name/Synonym
This compound1,7,9-trimethyluric acid
1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione1,3,7-trimethyluric acid
3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dioneCaffeine
-Methylliberine
-Protein Kinase A (PKA)
-Ryanodine Receptor 1 (RYR1)
-Ryanodine Receptor 2 (RYR2)
-Ryanodine Receptor 3 (RYR3)
-Inositol Trisphosphate Receptor 1 (IP3R1)
-Transient Receptor Potential (TRP) channels
-ATP-sensitive Potassium (KATP) channels
-Inward-rectifier potassium channel 6.2 (Kir6.2)
-Sulfonylurea receptor 1 (SUR1)

Modulation of Transient Receptor Potential (TRP) Channels (e.g., TRPA1, TRPV1)

While direct modulatory effects of this compound on Transient Receptor Potential (TRP) channels have not been extensively elucidated in published research, the structural and mechanistic similarities between this compound and caffeine suggest potential interactions. Caffeine has been shown to modulate TRP channels, particularly TRPV1 and TRPA1, which are involved in nociception and sensory signaling.

Species-Specific Effects on TRP Channel Activation/Suppression

Currently, there is a lack of specific research data detailing the species-specific effects of this compound on the activation or suppression of TRP channels. However, studies on the broader class of methylxanthines, including caffeine, indicate that responses to TRP channel modulators can vary across different species due to genetic differences in the channels themselves.

Potential Link to Adenosine Receptor Functionality

A more established mechanism that may indirectly link this compound to TRP channel activity is its function as an adenosine receptor antagonist. Both TRPA1 and TRPV1 channels are often co-expressed with adenosine receptors in sensory neurons. Research has demonstrated that adenosine can directly interact with and inhibit TRPV1 channel activity, suggesting a potential for adenosine receptor antagonists like this compound to indirectly influence TRP channel function by modulating adenosine signaling pathways. The antagonism of adenosine receptors by this compound could therefore disinhibit TRP channels, leading to altered neuronal excitability and sensory perception.

Antagonism of Ionotropic Glycine Receptors

Evidence regarding the direct interaction of this compound with ionotropic glycine receptors (GlyRs) is not yet available in the scientific literature. However, the structural analog caffeine has been identified as a competitive antagonist of GlyRs. nih.gov This suggests that this compound may also possess the ability to antagonize these receptors.

Docking simulations and mutational analyses have indicated that caffeine and the classical GlyR antagonist, strychnine, may bind to similar sites on the receptor. nih.gov Given the structural similarities between caffeine and this compound, it is plausible that the latter could also interact with the glycine binding site on GlyRs, thereby inhibiting glycinergic neurotransmission. The potency of caffeine as a GlyR antagonist varies depending on the subunit composition of the receptor, with the α1β GlyR being the least sensitive. arvojournals.org

GlyR SubtypeCaffeine IC50 (µM)Glycine EC50 (µM)
α1β83760
α3β326400

Other Enzyme Interactions

Acetylcholinesterase Inhibition

The inhibitory effect of this compound on acetylcholinesterase (AChE) has not been directly reported. However, its structural relative, caffeine, has been shown to be a non-competitive inhibitor of AChE. nih.gov One study found the inhibition constant (Ki) of caffeine for human AChE to be 175 ± 9 μmol/L. nih.gov In contrast, caffeine's inhibitory effect on butyrylcholinesterase (BChE) was significantly weaker. nih.gov A comparative study of the antioxidant and anti-cholinesterase properties of catechin, caffeine, and theobromine (B1682246) also demonstrated that caffeine exhibits inhibitory effects on both AChE and BChE activities. ajol.inforesearchgate.net

CompoundTarget EnzymeInhibition Constant (Ki)Inhibition Type
CaffeineHuman Acetylcholinesterase (AChE)175 ± 9 µmol/LNon-competitive
CaffeineHuman Butyrylcholinesterase (BChE)13.9 ± 7.4 mol/LNon-competitive

Monoamine Oxidase B (MAO-B) Inhibition

Direct studies on the inhibition of Monoamine Oxidase B (MAO-B) by this compound are currently lacking. However, research into related compounds provides some context. For instance, tacrine-selegiline hybrids have been developed as multi-target inhibitors of both cholinesterases and monoamine oxidases for potential use in Alzheimer's disease. nih.gov While this does not directly implicate this compound, it highlights the exploration of purine-like structures in the context of MAO inhibition. The potential for this compound to act as a MAO-B inhibitor remains an area for future investigation.

Chemical Synthesis and Derivatization of 1,7,9 Trimethyl 3h Purine 2,6,8 Trione

Classical and Contemporary Synthetic Routes to 1,7,9-trimethyl-3H-purine-2,6,8-trione

The synthesis of 1,3,7-trimethyluric acid, a significant metabolite of caffeine (B1668208), can be approached through several methodologies, ranging from classical purine (B94841) synthesis to more direct oxidative methods.

One of the most fundamental approaches to constructing the purine ring system is the Traube purine synthesis , first introduced in 1900. slideshare.net This versatile method involves the condensation of a substituted pyrimidine (B1678525) with a one-carbon unit. thieme-connect.de The general pathway starts with a 4,5-diaminopyrimidine, which is then cyclized with a reagent that provides the C8 carbon. thieme-connect.de For the synthesis of 1,3,7-trimethyluric acid, a suitably N-methylated 4,5-diaminouracil derivative would serve as the precursor. The C8 carbonyl group can be introduced by using reagents like urea (B33335) or phosgene. nih.gov

A more direct and common contemporary route to 1,3,7-trimethyluric acid is the oxidation of caffeine (1,3,7-trimethylxanthine) . This method leverages the natural abundance and ready availability of caffeine. The oxidation specifically targets the C8 position of the purine ring. Various oxidizing agents can be employed to achieve this transformation. For instance, reaction with radical species generated from persulfate or hydroxyl radicals in aqueous solution leads to the formation of 1,3,7-trimethyluric acid as the primary product. rsc.org The proposed mechanism involves the formation of a C8-OH radical adduct as an intermediate, which is then further oxidized. rsc.orgresearchgate.net Enzymatic oxidation is also a well-documented route, mimicking the metabolic pathway of caffeine in various organisms. nih.govnih.gov For example, caffeine dehydrogenase found in Pseudomonas sp. CBB1 oxidizes caffeine at the C-8 position to yield 1,3,7-trimethyluric acid. nih.gov

Table 1: Comparison of Synthetic Routes to 1,3,7-trimethyluric acid
Synthetic RouteStarting MaterialKey Reagents/ConditionsAdvantagesDisadvantages
Traube Purine SynthesisN-methylated 4,5-diaminouracilUrea, Phosgene, or other C1 sourcesHigh versatility for analogue synthesisMulti-step, potentially harsh conditions
Oxidation of CaffeineCaffeinePersulfate, Hydroxyl radicals, EnzymesDirect, utilizes readily available starting materialMay require specific catalysts or reaction conditions

Design and Synthesis of this compound Analogues and Derivatives

The modification of the 1,3,7-trimethyluric acid scaffold is of interest for developing novel compounds with specific biological activities. The design and synthesis of analogues primarily focus on substitutions at the C8 position, as the N1, N3, and N7 positions are already methylated.

The synthesis of C8-substituted analogues often starts from 8-halocaffeine derivatives, such as 8-bromocaffeine or 8-chlorocaffeine (B118225). These halogenated intermediates are reactive towards nucleophilic substitution, allowing for the introduction of a wide variety of functional groups at the C8 position. researchgate.net For example, 8-fluorocaffeine can be synthesized by direct fluorination of caffeine and subsequently used to prepare a range of 8-substituted derivatives by reaction with amines and alcohols. researchgate.net Another approach involves the synthesis of 8-alkoxycaffeine analogues through the Ullmann reaction of 8-bromocaffeine with various phenols. arabjchem.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies on derivatives of xanthines, including those of caffeine and by extension, 1,3,7-trimethyluric acid, aim to understand how chemical modifications influence their biological activity. For instance, a series of 8-(substituted)aryloxycaffeine derivatives were synthesized and evaluated for their biological activities. arabjchem.org It was found that the nature of the substituent on the aryloxy group significantly impacted the antibacterial and topoisomerase II inhibitory activities. arabjchem.org For example, 8-(5-chloropyridin-3-yloxy)caffeine displayed strong inhibitory activity against Salmonella enteritidis. arabjchem.org

In another study focusing on monoamine oxidase (MAO) inhibition, a series of 8-aryl- and alkyloxycaffeine analogues were synthesized. The results indicated that these compounds were selective inhibitors of MAO-B. nih.gov Halogen substitution on the phenyl ring of the C8 substituent was found to significantly enhance the MAO binding affinity. nih.gov These studies highlight the importance of the C8 position in modulating the biological profile of the xanthine (B1682287) scaffold.

Rational Design of Modified Purine Alkaloids

Rational drug design is a strategy that utilizes the knowledge of a biological target's structure and function to design new therapeutic agents. wikipedia.org This approach is applicable to the modification of purine alkaloids like 1,3,7-trimethyluric acid to develop compounds with enhanced potency and selectivity for a specific biological target. nih.gov

For example, in the context of designing xanthine oxidase inhibitors, a key enzyme in purine metabolism, rational design principles can be applied. By understanding the active site of xanthine oxidase, molecules can be designed to fit snugly into the binding pocket and inhibit its activity. This often involves computational modeling to predict the binding affinity and orientation of potential inhibitors. scirp.org The design of novel purine alkaloid derivatives may involve isosteric replacements, where functional groups are replaced by other groups with similar steric and electronic properties, to fine-tune the compound's interaction with its target.

Novel Synthetic Methodologies for Xanthine Alkaloids

Microwave-assisted organic synthesis is another modern technique that has been applied to the synthesis of xanthine derivatives. This method can significantly reduce reaction times and improve yields. For example, 8-(aminoalkylamino)caffeine derivatives have been synthesized in high yields by reacting 8-bromo- or 8-chlorocaffeine with diamines under microwave irradiation. researchgate.net Furthermore, the use of click chemistry has been explored as a versatile tool for the synthesis of bioactive heterocyclic compounds, including derivatives of caffeine. researchgate.net These novel methodologies offer promising avenues for the efficient and diverse synthesis of xanthine alkaloids and their derivatives.

Table 2: Novel Synthetic Methodologies for Xanthine Alkaloids
MethodologyKey FeaturesExample Application
One-Pot SynthesisReduces reaction steps, improves efficiencyDirect coupling of 5,6-diaminouracil (B14702) with carboxaldehydes
Microwave-Assisted SynthesisAccelerates reaction rates, improves yieldsSynthesis of 8-(aminoalkylamino)caffeine derivatives
Click ChemistryHigh efficiency and selectivitySynthesis of bioactive caffeine-triazole hybrids

Analytical Methodologies for 1,7,9 Trimethyl 3h Purine 2,6,8 Trione Research

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of 1,7,9-trimethyl-3H-purine-2,6,8-trione. Methodologies vary in their application, speed, and sensitivity, with the choice of technique often depending on the specific research question and the nature of the sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical method for the determination of this compound due to its versatility and applicability to a wide range of samples. obrnutafaza.hrstudy.com It allows for the analysis of the compound without the need for volatilization, which is a significant advantage for a non-volatile molecule like this compound. study.com

Historically, HPLC coupled with an ultraviolet (UV) detector has been the most common method for analyzing this compound. nih.gov This technique is robust, cost-effective, and provides reliable quantification. The compound exhibits strong UV absorbance, typically with a maximum absorption wavelength (λmax) around 270-275 nm, which is used for detection. The separation is generally achieved on a reversed-phase column.

Table 1: Example HPLC-UV Parameters for this compound Analysis

ParameterConditionReference
Stationary Phase Reversed-phase C18 column nih.gov
Mobile Phase Water: Methanol (50:50 v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection Wavelength 274 nm-
Retention Time (RT) ~2.5 minutes nih.gov

For enhanced sensitivity and selectivity, especially in complex biological samples like plasma or urine, HPLC is often coupled with a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS). nih.govtandfonline.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying the compound due to its high selectivity and sensitivity, allowing for rapid analysis times. tandfonline.comwiley.com This method often involves electrospray ionization (ESI) as the interface. The use of deuterated internal standards, such as caffeine-d9, can minimize analytical errors. tandfonline.comwiley.com The high sensitivity of LC-MS/MS allows for simplified sample preparation, sometimes requiring only protein precipitation or significant dilution. nih.govtandfonline.com

Table 2: Comparison of HPLC Detection Methods

FeatureUV DetectionMS/MS Detection
Selectivity GoodExcellent
Sensitivity ModerateHigh to Very High
Sample Prep Can be extensiveOften simplified (e.g., protein precipitation) nih.gov
Analysis Time StandardCan be very rapid (< 1 minute) tandfonline.com
Application Routine analysis, quality controlComplex matrices, pharmacokinetic studies wiley.com

Reversed-phase chromatography is the dominant separation mode for this compound. nih.govresearchgate.net In this technique, a non-polar stationary phase (like C18 or ODS) is used with a polar mobile phase, and separation is based on the hydrophobicity of the molecules. nih.gov Columns such as the TSK-GEL ODS-140HTP and ODS-100V have been successfully used for the high-throughput analysis of this compound, demonstrating high efficiency and sharp peaks. obrnutafaza.hrchromatographyonline.com

While less common, gel permeation chromatography (GPC) has been noted as a technique where organic solvents are not used, presenting an alternative for specific applications. researchgate.net

Gas Chromatography (GC) (with Derivatization Requirements)

Gas chromatography (GC) can also be applied to the analysis of this compound, though it is generally less common than HPLC. study.comresearchgate.net The primary challenge is the compound's low volatility, which typically necessitates a derivatization step to convert it into a more volatile form suitable for GC analysis. study.comresearchgate.net A common derivatization agent used is N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) with trimethylchlorosilane (TMCS). nih.gov However, some methods have been developed for GC-MS analysis without derivatization, relying on direct injection of a prepared sample. hakon-art.com GC is almost always paired with a mass spectrometer (GC-MS) for this type of analysis, providing definitive identification. nih.govwalisongo.ac.id

Table 3: GC-MS Methodologies for this compound

MethodSample PreparationKey FindingReference
With Derivatization Solid-phase extraction followed by derivatization with MSTFA-TMCS.Allows for simultaneous analysis of the compound and its primary metabolites. nih.gov
Without Derivatization Solid-phase extraction, dissolved in methanol, direct injection.Method validated as selective and specific, simplifying the process.

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) offers a simple and inexpensive method for the qualitative identification and semi-quantitative analysis of this compound. researchgate.net For more precise quantification, High-Performance Thin Layer Chromatography (HPTLC) systems coupled with densitometry are required. researchgate.net In a typical TLC experiment, the compound is extracted from a sample using a solvent like dichloromethane, spotted onto a silica gel plate, and developed in a suitable mobile phase. walisongo.ac.id Visualization can be achieved using a fluorescent indicator on the plate and viewing under UV light. walisongo.ac.id

Table 4: Typical TLC System Components

ComponentDescription
Stationary Phase Polyester-backed silica gel plate with fluorescent indicator. walisongo.ac.id
Sample Application Spotting of extracted sample and standard solutions using micropipettes. walisongo.ac.id
Mobile Phase A solvent system designed to separate the compound from other matrix components.
Visualization Viewing under UV light.

Compound Names Mentioned

Systematic NameCommon Name / Abbreviation
This compoundCaffeine (B1668208)
N-methyl-N-trimethylsilyl-trifluoroacetamideMSTFA
TrimethylchlorosilaneTMCS
DichloromethaneMethylene chloride

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) stands out as a powerful technique for the analysis of purine (B94841) derivatives due to its high separation efficiency, small sample volume requirements, and rapid analysis times. acs.orgscispace.com It is particularly valuable for the screening of disorders related to purine metabolism. scispace.com

Different modes of CE can be employed for the separation of purines. Micellar electrokinetic chromatography (MEKC) is suitable for neutral analytes, while capillary zone electrophoresis (CZE) is effective for charged species. actamedicamarisiensis.rowiley.com For instance, a reliable separation of caffeine and its 11 major metabolites was achieved in under 30 minutes using a 50 mM ammonium carbonate buffer at pH 11.0. nih.gov The coupling of CE with mass spectrometry (CE-MS) provides a robust method for both separation and characterization of these compounds. nih.gov

Key parameters that are optimized for the separation of purines include the composition and pH of the buffer solution, separation voltage, and injection parameters. nih.gov Detection is commonly performed using UV-absorption or more sensitive techniques like amperometric detection at a carbon microdisk array electrode. nih.govnih.gov

MethodBuffer/ElectrolyteSeparation VoltageDetection MethodKey Findings
Capillary Electrophoresis-Mass Spectrometry (CE-MS)50 mM ammonium carbonate, pH 11.0Not specifiedMass Spectrometry (MS)Baseline resolution for 12 purine metabolites in less than 30 minutes. nih.gov
Capillary Zone Electrophoresis (CZE)0.152 mM NaH₂PO₄ - 0.648 mM Na₂HPO₄20 kVEnd-column amperometric detectionAchieved a low detection limit of 1.2 fmol. nih.gov
Micellar Electrokinetic Chromatography (MEKC)25 mM sodium tetraborate, 100 mM sodium dodecyl sulphate, pH 9.3020 kVUV detection at 270 nmQuantification of neutral purine compounds in less than 3 minutes. actamedicamarisiensis.ro

Spectroscopic Techniques

Spectroscopy offers a suite of tools for both the qualitative and quantitative analysis of this compound, providing insights into its structure, functional groups, and concentration.

Purine structures, including this compound, contain chromophores that absorb light in the ultraviolet region of the electromagnetic spectrum. This property is widely used for their detection and quantification. UV-Vis spectrophotometry is often coupled as a detection method for chromatographic and electrophoretic techniques. For example, in the analysis of purines in beverages, UV detection is a common and reliable choice. acs.orgactamedicamarisiensis.ro A reference procedure for caffeine, a related purine, utilizes UV absorbance measurement at 276 nm after chromatographic separation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.netresearchgate.net

¹H NMR: A proton NMR spectrum would be expected to show three distinct signals for the three chemically non-equivalent methyl groups (N1-CH₃, N7-CH₃, N9-CH₃). The precise chemical shifts would be influenced by the electronic environment of the purine-trione core. sci-hub.se

¹³C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom. This includes the three methyl carbons, the carbons of the purine ring, and the three carbonyl carbons (C2=O, C6=O, C8=O), which would appear significantly downfield. rsc.orgacs.org Complete assignments can be achieved using techniques like HETCOR (Heteronuclear Correlation) spectroscopy. researchgate.netresearchgate.net

¹⁵N and ¹⁷O NMR: Nitrogen-15 and Oxygen-17 NMR could provide further structural details about the nitrogen and oxygen atoms within the heterocyclic ring and carbonyl groups, respectively. researchgate.net

Studies on the related compound caffeine have used a combination of proton-coupled, decoupled, HETCOR, and COLOC spectra to achieve unambiguous assignments of all ¹H, ¹³C, and ¹⁵N signals. researchgate.netresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by characteristic absorption bands of its functional groups. A key feature would be the strong stretching vibrations of the three carbonyl (C=O) groups, typically found in the region of 1650-1750 cm⁻¹. Other expected peaks would include C-N stretching vibrations and the C-H bending and stretching vibrations of the three methyl groups. nih.govliberty.edu Fourier Transform Infrared (FTIR) spectroscopy, often using an Attenuated Total Reflectance (ATR) accessory, provides a rapid and non-destructive method for analysis. illinois.edu

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Significance for this compound
C-H Stretch (methyl)2850-3000Confirms the presence of methyl groups. liberty.edu
C=O Stretch (carbonyl/amide)1650-1750Characteristic strong peaks for the trione structure. nih.govliberty.edu
C=N Stretch1640-1690Indicates the double bonds within the purine ring system. liberty.edu
C-N Stretch1000-1350Represents the single bonds within the heterocyclic structure.

Near-Infrared Spectroscopy (NIRS) is a rapid and non-destructive analytical technique primarily used for quantitative analysis of bulk samples. metrohm.com While direct research on this compound using NIRS is not widely documented, the methodology has been successfully applied to quantify the related purine alkaloid, caffeine, in various products like coffee and tea. nih.govresearchgate.netmdpi.com

The NIRS method involves developing calibration models using chemometric techniques, such as partial least squares (PLS) regression, which correlate the spectral data with reference values obtained from a primary method like HPLC. nih.govmdpi.com This approach could be adapted for the rapid and routine quantification of this compound in various matrices, offering significant advantages in terms of speed and minimal sample preparation. metrohm.comut.ac.ir

Electroanalytical Methods

Electroanalytical techniques offer highly sensitive and selective methods for the determination of electroactive compounds, including purine derivatives. The analysis is based on the oxidation or reduction of the target analyte at an electrode surface.

The parent compound, uric acid (1H-purine-2,6,8(3H,7H,9H)-trione), is electrochemically active, and methods for its detection can be adapted for its methylated derivatives. beilstein-journals.orgnih.gov Voltammetric methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry are commonly used. rsc.orgnih.govbiomedres.us

To improve sensitivity and selectivity, chemically modified electrodes are often employed. These modifications can enhance the current response and lower the detection limit compared to bare electrodes. rsc.orgnih.gov For example, a glassy carbon electrode modified with a TiO₂/graphene quantum dots composite has been used for the simultaneous determination of uric acid and hypoxanthine. beilstein-journals.orgnih.gov The electrochemical oxidation of uric acid involves the transfer of two electrons and two protons. beilstein-journals.org Similar mechanisms would be expected for its N-methylated derivatives.

MethodElectrodeKey ParametersDetection Limit
Square-Wave VoltammetryNafion–ruthenium oxide pyrochlore modified electrodeLinear range: 5–200 µM in 0.05 M HClO₄. rsc.org2 µM rsc.org
Differential Pulse VoltammetryNafion/Graphite Nanoplatelets LbL film electrodeLinear range: 20‒250 μM in 0.1 M NaCl, pH 2. nih.gov0.032 μM nih.gov
Cyclic VoltammetryDNA-functionalized single-walled carbon nanotube modified electrodeLinear range: 2.0 × 10⁻⁸ to 1.5 × 10⁻⁶ mol L⁻¹. rsc.org8.0 × 10⁻⁹ mol L⁻¹ rsc.org
Differential Pulse VoltammetryTiO₂/graphene quantum dot-modified GCELinear range: 1.00 to 15.26 μM for Uric Acid. beilstein-journals.orgnih.gov0.58 μM for Uric Acid beilstein-journals.orgnih.gov

Method Validation Parameters and Scientific Rigor

The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose. For this compound, this involves a comprehensive evaluation of several key parameters to ensure the integrity of the generated data.

Linearity and Calibration Range

Linearity is a critical parameter that demonstrates the direct proportionality between the concentration of this compound and the analytical signal. The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

In a study validating an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of caffeine and its primary metabolites in rat plasma, a specific calibration range was established for 1,3,7-trimethyluric acid. The method demonstrated linearity over a concentration range of 2.5 to 1200 ng/mL nih.gov. This range is crucial for accurately quantifying the compound in biological samples where its concentration can vary significantly.

Table 1: Linearity and Calibration Range for this compound Analysis

Analytical Method Matrix Calibration Range Correlation Coefficient (r²)

Sensitivity (Limit of Detection, Limit of Quantification)

The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

A study utilizing a combination of high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for the determination of caffeine and its 14 main metabolites in urine reported a detection limit for the various metabolites ranging from 2 to 5 µmol/L nih.gov. While not specific to this compound alone, this provides an indication of the sensitivity achievable for this class of compounds. For more sensitive applications, such as in pharmacokinetic studies, lower LOQs are often required. For instance, in a bioanalytical method validation, the lower limit of quantification (LLOQ) is a critical parameter.

Table 2: Sensitivity Parameters for this compound Analysis

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ)
HPLC-CE Urine 2 - 5 µmol/L (for a range of caffeine metabolites) nih.gov Not explicitly stated

Precision and Repeatability

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) assesses the precision over a short interval of time with the same analyst and equipment, while intermediate precision (inter-day precision) evaluates the method's performance over a longer period, often on different days.

The HPLC-CE method for urinary caffeine metabolites demonstrated a within-run precision for the metabolites ranging between 3.6% and 15.2% nih.gov. In bioanalytical method validation, it is common to assess precision at multiple concentration levels (low, medium, and high quality control samples).

Table 3: Precision Data for the Analysis of Caffeine Metabolites

Parameter Analytical Method Matrix Concentration Levels Relative Standard Deviation (RSD)
Within-run Precision HPLC-CE Urine Not specified 3.6% - 15.2% nih.gov
Intra-day Precision Not specified for this compound - - -

Accuracy and Recovery Studies

Accuracy is the measure of the closeness of the experimental value to the true or accepted value. It is often determined through recovery studies, where a known amount of the analyte is added to a biological matrix and the percentage of the analyte recovered by the analytical method is calculated.

Table 4: Representative Accuracy and Recovery Data for Bioanalytical Methods

Analyte Matrix Fortification Levels Mean Recovery (%)
Alimemazine Human Plasma Not specified 77.771 nih.gov

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability of a method to distinguish and quantify the analyte from other substances in the sample.

In the analysis of this compound, particularly in biological matrices like plasma or urine, it is crucial that the method can differentiate it from other structurally similar caffeine metabolites, such as theobromine (B1682246), theophylline (B1681296), and paraxanthine (B195701) nih.govresearchgate.net. Chromatographic techniques like HPLC and UHPLC coupled with mass spectrometry (MS) offer high selectivity due to the separation power of the chromatography and the specific detection of the mass-to-charge ratio of the analyte and its fragments nih.gov. The absence of interfering peaks at the retention time of the analyte in blank matrix samples is a key indicator of good selectivity.

Chemometric Approaches for Data Analysis in this compound Research

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound research, chemometric techniques can be applied to handle the complexity of data generated from analytical instruments, especially in metabolomics studies.

For instance, principal component analysis (PCA) can be used to analyze urinary caffeine metabolite profiles to identify patterns and correlations between different metabolites frontiersin.org. This can be valuable in understanding the metabolic pathways of caffeine and how they might be influenced by various factors. In a study on the simultaneous quantification of caffeine, codeine, paracetamol, and p-aminophenol, partial least squares (PLS-1) and artificial neural networks (ANN) were employed to resolve the spectral overlap in their quaternary mixture nih.gov. Such approaches could be adapted for the simultaneous analysis of this compound and other related purine derivatives in complex mixtures, potentially reducing the need for complete chromatographic separation and speeding up analysis time. The application of chemometrics can thus enhance the efficiency and interpretability of data in research involving this compound.

Computational and Theoretical Studies of 1,7,9 Trimethyl 3h Purine 2,6,8 Trione

Molecular Modeling and Simulation

Molecular Dynamics (MD) Simulations (e.g., Aggregation in Aqueous Solutions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly useful for understanding dynamic processes such as protein folding, ligand binding, and the aggregation of molecules in solution.

In the context of methylxanthines like caffeine (B1668208), MD simulations have been instrumental in elucidating their tendency to self-aggregate in aqueous solutions. Studies have shown that caffeine molecules exhibit extensive aggregation, stacking their flat faces against one another in a coin-like manner semanticscholar.orgnih.govresearchgate.net. This aggregation is a dynamic equilibrium between large n-mers and smaller clusters semanticscholar.orgnih.govresearchgate.net. The simulations, often carried out using force fields like CHARMM and water models such as TIP3P and TIP4P, reveal that the stacking is driven by the need to minimize the disruption of the water structure by the hydrophobic surfaces of the caffeine molecules semanticscholar.orgnih.govresearchgate.netnih.gov.

The aggregation behavior is influenced by factors such as concentration and the presence of other solutes. For instance, simulations have been used to study the effect of salt concentration on caffeine aggregation, showing that increasing salt concentration can enhance the stacking of caffeine molecules researchgate.net. These simulations provide a detailed, atomistic view of the forces driving these interactions, which are challenging to observe directly through experimental means. The insights gained from these simulations are crucial for understanding the bioavailability and formulation of such compounds.

Table 1: Key Findings from Molecular Dynamics Simulations of Caffeine Aggregation

Simulation Aspect Key Findings References
Aggregation Mechanism Stacking of planar faces ("coin-like") to minimize hydrophobic exposure to water. semanticscholar.orgnih.govresearchgate.net
Equilibrium Dynamic equilibrium between large n-mers and smaller molecular clusters. semanticscholar.orgnih.govresearchgate.net
Force Fields & Water Models CHARMM force field with TIP3P and TIP4P water models have been successfully used. nih.gov

| Influence of Solutes | Increased salt concentration can enhance the aggregation of caffeine molecules. | researchgate.net |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking programs can estimate the binding energy of a ligand-protein complex, which is a crucial parameter for assessing the strength of the interaction. For instance, docking studies on caffeine derivatives with various protein targets, such as xanthine (B1682287) oxidase and acetylcholinesterase, have been performed to predict their inhibitory potential wisconsin.eduwisconsin.edunih.gov. The calculated binding energies help in ranking different compounds and prioritizing them for further experimental testing. A lower binding energy generally indicates a more stable complex and a higher binding affinity. For example, in a study of caffeine derivatives as potential inhibitors of Xanthine Oxidase, computational docking was used to evaluate binding affinity in comparison to standard compounds wisconsin.eduwisconsin.edu.

One of the primary outcomes of molecular docking is the identification of the binding site of a ligand on a protein and the specific interactions that stabilize the complex. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For caffeine and its derivatives, docking studies have identified key amino acid residues in the active sites of target proteins that are crucial for binding. For example, studies on caffeine binding to the human adenosine (B11128) A2A receptor have identified specific hydrogen bonds and hydrophobic interactions that are critical for its antagonist activity frontiersin.orgosti.govarxiv.org. The identification of these interactions is vital for understanding the mechanism of action and for designing more potent and selective inhibitors.

Reverse docking is a computational approach where a small molecule is docked against a large collection of protein structures to identify potential biological targets. This method can be valuable for discovering new therapeutic applications for existing compounds or for identifying the off-target effects of drugs. For a compound like 1,7,9-trimethyl-3H-purine-2,6,8-trione, reverse docking could be employed to screen for potential protein targets in the human proteome, thereby suggesting possible biological activities and mechanisms of action.

Molecular docking also provides insights into the conformational changes that may occur in both the ligand and the receptor upon binding. The flexibility of the ligand and, in some more advanced docking protocols, the flexibility of the protein's active site are considered to find the best-fit binding pose. The analysis of these conformational changes is important for a detailed understanding of the binding process. For example, the conformational changes at the caffeine binding site in the Ryanodine (B192298) receptor 1 have been studied to understand its influence on the receptor's function researchgate.net.

Table 2: Illustrative Molecular Docking Studies of Caffeine and its Derivatives

Target Protein Key Findings References
Xanthine Oxidase Standard caffeine shows poor binding, but derivatives with carboxylic acid groups show higher affinity. wisconsin.eduwisconsin.edu
Adenosine A2A Receptor Identification of a characteristic hydrogen bond with residue N6.55 and a low-energy intermediate binding conformation. frontiersin.orgosti.gov
Acetylcholinesterase Docking studies revealed possible interactions of methylxanthine derivatives with the enzyme, aiding in the design of more potent inhibitors. nih.gov

| Ryanodine Receptor 1 | Analysis of conformational changes at the caffeine binding site provides a description of the influence of drug binding. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of molecules with improved properties.

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be related to various aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the biological activity.

For methylxanthines, QSAR models have been developed to predict their affinity for adenosine receptors. For example, a QSAR model for 1,3-dimethylxanthines as adenosine receptor antagonists was able to predict their affinity for both A1 and A2 receptors using a combination of constitutional, geometrical, topological, and electronic descriptors nih.gov. Another QSAR study on new caffeine derivatives with epithelial anticancer activity showed that descriptors related to the area and partition coefficients of substituent groups were important for predicting their activity researchgate.net.

These models can be used to screen virtual libraries of compounds and to prioritize the synthesis of those with the highest predicted activity, thus accelerating the drug discovery process.

Table 3: Examples of QSAR Studies on Methylxanthine Derivatives

Compound Series Biological Activity Key Descriptors References
1,3-dimethylxanthines Adenosine receptor antagonism (A1 and A2) Constitutional, geometrical, topological, electronic, and hydrophobicity descriptors. nih.gov

| Caffeine derivatives | Epithelial anticancer activity | Area, distance of radicals, and partition coefficients of radicals. | researchgate.net |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify and optimize novel bioactive compounds. In the context of this compound, these methods provide insights into the essential structural features required for its biological activity and enable the high-throughput screening of large chemical libraries to find molecules with similar therapeutic potential.

Pharmacophore models are three-dimensional representations of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For purine (B94841) derivatives, pharmacophore models have been successfully developed to elucidate the structural requirements for various biological activities, including anticancer properties. nih.govresearchgate.net

A study on 2,6,9-trisubstituted purine derivatives identified key pharmacophoric features responsible for their cytotoxic activity in cancer cell lines. nih.govresearchgate.net These models highlighted the importance of aromatic centers, hydrogen bond acceptor/donor centers, and hydrophobic areas for the observed biological effects. nih.govresearchgate.net While this study did not focus specifically on this compound, the shared purine scaffold allows for the extrapolation of these key features to understand its potential interactions.

Table 1: Potential Pharmacophoric Features of this compound and Related Purine Derivatives

Pharmacophoric Feature Description Potential Role in Biological Activity
Aromatic Centers The purine ring system itself. Can engage in π-π stacking or hydrophobic interactions with the target protein.
Hydrogen Bond Acceptors The oxygen atoms of the trione functionality. Form crucial hydrogen bonds with amino acid residues in the active site of a target.
Hydrogen Bond Donors The N-H group in the purine ring (if not substituted). In the case of this compound, the methyl groups replace these, but interactions with lone pairs are possible. Can donate a hydrogen bond to an acceptor group on the target.

| Hydrophobic Areas | The methyl groups at positions 1, 7, and 9. | Contribute to binding affinity through hydrophobic interactions within the binding pocket. |

Virtual screening is a computational technique that involves the screening of large libraries of chemical compounds against a biological target to identify potential hits. This method can be either ligand-based or structure-based. Ligand-based virtual screening uses a known active molecule to find other compounds with similar properties, often employing pharmacophore models. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock and score potential ligands.

In the realm of methylxanthines, in silico approaches have been used to investigate their potential as inhibitors of various enzymes and receptors. For instance, methylxanthines such as caffeine and theophylline (B1681296) have been studied for their binding affinity to proteins of interest, such as those from SARS-CoV-2. nih.gov These studies use molecular docking to predict the binding modes and affinities of the compounds, providing a basis for further experimental investigation. nih.gov

A virtual screening workflow for this compound could involve the following steps:

Target Identification: Defining the biological target of interest.

Library Preparation: Assembling a large database of chemical compounds for screening.

Pharmacophore Model Generation: Creating a pharmacophore model based on this compound or a known active ligand of the target.

Screening: Filtering the chemical library against the pharmacophore model to select compounds with matching features.

Molecular Docking: Docking the selected hits into the active site of the target protein to predict binding poses and affinities.

Hit Selection and Experimental Validation: Prioritizing the most promising candidates for further experimental testing.

Table 2: Illustrative Virtual Screening Cascade for this compound Analogs

Screening Stage Method Purpose Example Outcome
Initial Library Large chemical database (e.g., ZINC, PubChem) To have a diverse set of compounds for screening. > 1 million compounds
Pharmacophore-Based Filtering 3D Pharmacophore Model To rapidly select compounds with the desired chemical features. Reduced library of ~10,000 compounds
Molecular Docking AutoDock Vina, Glide, or similar To predict the binding mode and estimate the binding affinity of the filtered compounds. Top 100 ranked compounds based on docking score

| ADMET Prediction | In silico ADMET models | To assess the drug-likeness and potential toxicity of the top-ranked compounds. | Selection of ~10-20 lead candidates for synthesis and biological evaluation |

Through these computational approaches, the therapeutic potential of this compound can be further explored, and novel derivatives with improved activity and selectivity can be designed and identified.

Table 3: Mentioned Compound Names

Compound Name
This compound
Caffeine

Environmental Fate and Degradation of 1,7,9 Trimethyl 3h Purine 2,6,8 Trione

Persistence and Transport Mechanisms in Aquatic Environments

Once it enters aquatic environments, the persistence and movement of 1,7,9-trimethyl-3H-purine-2,6,8-trione are governed by several key processes. Its high solubility in water and low octanol-water partition coefficient mean it tends to remain dissolved in the water column rather than binding to sediment. mdpi.comresearchgate.net

Biodegradation is a primary mechanism for the removal of this compound from aquatic environments. Various microorganisms are capable of using the compound as a source of carbon and nitrogen. Studies have shown that its degradation is more efficient under aerobic conditions. While specific degradation rates can vary depending on environmental factors like temperature and microbial community composition, biodegradation is a significant attenuation process. researchgate.net However, the constant influx of the compound into water bodies can outpace the rate of microbial breakdown. mongabay.com

Photolysis, or the breakdown of chemical compounds by light, contributes to the degradation of this compound in sunlit surface waters. nih.govresearchgate.net Research conducted under simulated sunlight has demonstrated that photolytic degradation occurs, with half-lives ranging from a few days to over two weeks. nih.govresearchgate.net The rate of photolysis can be influenced by the presence of other substances in the water, such as dissolved organic matter, which can sometimes slow the process. nih.govresearchgate.net Compared to biodegradation, direct photolysis of this compound is relatively slow. mdpi.com However, advanced oxidation processes, which involve the generation of highly reactive hydroxyl radicals, can significantly enhance its chemical degradation. For instance, the addition of hydrogen peroxide can substantially improve its removal during phototreatment. mdpi.comunl.pt

Table 1: Photodegradation Half-Life of this compound

ConditionHalf-Life (Days)Reference
Artificial Sunlight (Distilled/River Water)2.3 - 16.2 nih.govresearchgate.net
Incubated in Dark> 28 nih.govresearchgate.net
Marine Water100 - 240 hakaimagazine.com

Sorption to sediment and suspended particles is not a major fate pathway for this compound. researchgate.net Its chemical properties, particularly its high water solubility, result in a low tendency to adsorb to organic carbon in soil or sediment. mdpi.com Consequently, it remains mobile in aquatic systems, readily transported with water flow, which contributes to its widespread detection in surface and groundwater. researchgate.net

Mass Balance Studies in Wastewater Treatment Plants

Wastewater treatment plants (WWTPs) are the primary gateway for this compound entering the environment. Mass balance studies, which track the amount of a substance entering, leaving, and accumulating in a system, have been crucial in understanding its fate during treatment processes.

Influent concentrations to WWTPs are consistently high, often in the micrograms per liter (µg/L) range. acs.orgscielo.br The efficiency of removal varies significantly depending on the level of treatment employed. nih.gov Primary treatment, which involves physical sedimentation, shows very low removal rates, sometimes less than 10%. nih.gov In contrast, secondary treatment, which uses biological processes like activated sludge, is much more effective, with removal efficiencies often exceeding 90%. acs.orgnih.gov Tertiary or advanced treatment methods can achieve even higher removal rates. nih.gov

Despite high removal efficiencies in many modern facilities, the residual concentrations in the final effluent, typically in the nanograms per liter (ng/L) to low µg/L range, represent a significant and continuous load to receiving waters due to the large volumes of treated wastewater being discharged. acs.orgnih.govnih.gov

Table 2: Removal Efficiency of this compound in Wastewater Treatment Plants (WWTPs)

WWTP Treatment LevelRemoval Efficiency (%)Reference
Primary Treatment~38% (one study reported <10%) nih.gov
Secondary Treatment70 - 99% nih.gov
Advanced (Tertiary) Treatment98 - 100% nih.gov
Overall Range in Swiss WWTPs81 - 99.9% acs.org

This compound as an Indicator of Anthropogenic Contamination

The unique characteristics of this compound make it an effective chemical marker, or tracer, for anthropogenic (human-caused) contamination of water systems. scielo.brscielo.br Its presence in aquatic environments is unequivocally linked to human activities, primarily the discharge of domestic wastewater. scielo.brrollins.edu

It is considered a superior indicator to traditional fecal coliform bacteria for several reasons: its source is exclusively anthropogenic, it is consumed consistently across populations, and its chemical nature allows for more precise quantification. acs.orgscielo.br Scientists can measure the concentration of this compound in rivers, lakes, and groundwater to identify and quantify the impact of sewage contamination, even from sources like leaking sewer lines or overflows from treatment plants during heavy rainfall. acs.orgnih.govresearchgate.net Studies have shown strong correlations between the concentrations of this compound and other wastewater-derived contaminants, confirming its utility as a reliable tracer. scielo.brscielo.br

Research into Mitigation Strategies and Ecopharmacovigilance

Given its widespread presence and potential ecological effects, research is ongoing to develop more effective strategies to mitigate the release of this compound into the environment. researchgate.netnih.gov Mitigation efforts focus heavily on improving its removal during wastewater treatment. Advanced oxidation processes (AOPs) like ozonation and treatment with UV light in combination with hydrogen peroxide are being explored and have shown high efficacy in breaking down the compound. unl.ptarviatechnology.com Adsorption onto materials like granular activated carbon (GAC) is another effective method, though it requires periodic regeneration or replacement of the carbon material. arviatechnology.comresearchgate.net Newer technologies, such as electrochemical oxidation, are also showing promise for efficient and sustainable removal. arviatechnology.com

The concept of ecopharmacovigilance (EPV) has emerged to address the environmental impact of pharmaceuticals and personal care products, including this compound. researchgate.netnih.gov This involves a systematic approach to monitoring these compounds in the environment, assessing their ecological risks, and implementing measures to minimize their environmental load. nih.govnih.gov For this compound, EPV strategies include public awareness campaigns, promoting the green design of products, and integrating targeted removal technologies into wastewater treatment programs. researchgate.netnih.gov

Advanced Research Methodologies and Emerging Approaches in 1,7,9 Trimethyl 3h Purine 2,6,8 Trione Studies

Structural Biology Techniques for Enzyme Characterization

There is currently no available research detailing the use of structural biology techniques, such as X-ray crystallography, for the characterization of enzymes that may specifically demethylate 1,7,9-trimethyl-3H-purine-2,6,8-trione. While studies on caffeine (B1668208) demethylases exist, this work has not been extended to this particular isomer.

In Vitro Biochemical Assays for Enzyme Kinetics and Substrate Specificity

Similarly, a review of scientific databases indicates a lack of published in vitro biochemical assays designed to determine the enzyme kinetics and substrate specificity related to this compound. The development of such assays would be a crucial step in elucidating its metabolic fate.

Multi-Omics Approaches in Plant Biosynthesis Studies

There is no evidence of multi-omics approaches, including metabolomics and proteomics, being employed to study the biosynthesis of this compound in plants. Such studies are essential for a holistic understanding of its natural occurrence and physiological role.

Future Directions and Research Gaps in 1,7,9 Trimethyl 3h Purine 2,6,8 Trione Science

Elucidating Novel Molecular Targets and Interaction Mechanisms

While the primary molecular targets of methylxanthines like caffeine (B1668208) are well-established as adenosine (B11128) receptors and phosphodiesterases (PDEs), the full spectrum of their interactions within the cell is still being uncovered. mdpi.comontosight.ai Future research must move beyond these classical targets to identify and characterize novel interaction partners for 1,7,9-trimethyl-3H-purine-2,6,8-trione and related compounds.

A significant research gap exists in understanding the nuanced interactions with less-studied targets. For instance, the modulation of intracellular calcium levels through interaction with ryanodine (B192298) receptors has been identified as a mechanism for some methylxanthines. nih.gov Further investigation is needed to determine if this compound shares this activity and to elucidate the specific structural determinants for such interactions. Other potential targets that warrant deeper exploration include histone deacetylases (HDACs), which could explain some of the anti-inflammatory effects observed with certain xanthine (B1682287) derivatives, and monoamine oxidase A (MAO-A). nih.govontosight.ai

The wide array of reported pharmacological effects suggests that a "one-compound, one-target" approach is insufficient. mdpi.com Future studies should focus on a systems-level understanding, exploring the possibility that compounds like this compound act as multi-target-directed ligands. mdpi.com This will require sophisticated screening platforms and a combination of biochemical and cellular assays to map the complete interactome of these molecules. Understanding these novel targets and the intricacies of their interaction mechanisms is paramount for explaining the diverse biological effects of methylxanthines and for the rational design of new therapeutic agents. mdpi.com

Advancements in Theoretical and Computational Predictions of Biological Activity

The use of in silico methodologies has become an indispensable tool in drug discovery and development, offering the potential to accelerate the identification of promising drug candidates from vast chemical libraries. mdpi.com For this compound and its analogs, computational approaches are crucial for predicting biological activity and understanding structure-activity relationships (SAR).

Future advancements in this area will likely involve the integration of multiple computational techniques. Virtual screening and molecular docking are already being used to screen libraries of xanthine derivatives against specific protein targets, such as phosphodiesterases and acetylcholinesterase, to identify potential inhibitors. mdpi.comnih.gov These methods can predict the binding affinity and interaction modes of ligands with their target proteins, providing valuable insights for lead optimization. rxlist.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that has been applied to methylxanthine derivatives. ontosight.ainih.gov By correlating structural features with biological activity, QSAR models can predict the potency of new compounds and guide the design of more effective molecules. ontosight.ai Future QSAR studies on this compound could help in predicting its activity against a range of targets, including adenosine receptors and various enzymes. ontosight.ainih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of ligand-protein complexes over time, providing a more realistic picture of their interactions. rxlist.com The application of MD simulations to this compound bound to its potential targets could reveal key aspects of its mechanism of action and help in refining its structure for improved efficacy and selectivity. The combination of these computational approaches will undoubtedly play a pivotal role in the future exploration of the pharmacological potential of this class of compounds.

Computational Approaches in Methylxanthine Research
Computational MethodApplicationPredicted Outcome
Virtual ScreeningScreening of large chemical libraries against a specific target.Identification of potential hit compounds with desired activity.
Molecular DockingPredicting the binding orientation and affinity of a ligand to a target protein.Understanding key interactions and guiding lead optimization. rxlist.com
QSAR ModelingCorrelating chemical structure with biological activity.Predicting the activity of new compounds and identifying important structural features. ontosight.ai
Molecular Dynamics (MD) SimulationsSimulating the movement of atoms and molecules over time.Assessing the stability of ligand-protein complexes and understanding dynamic interactions. rxlist.com

Development of Sustainable Biosynthetic and Degradation Systems

The production and disposal of chemical compounds are coming under increasing scrutiny for their environmental impact. Developing sustainable biosynthetic and degradation systems for this compound and related methylxanthines is a critical area for future research.

In nature, methylxanthines are synthesized by a limited number of plant species through a series of enzymatic reactions. mdpi.com The primary biosynthetic pathway involves the conversion of xanthosine (B1684192) through several methylated intermediates to produce compounds like theobromine (B1682246) and caffeine. mdpi.comnih.gov A key research direction is the heterologous expression of the plant enzymes responsible for this pathway in microbial systems such as Escherichia coli or yeast. This could lead to the development of fermentation-based processes for the sustainable production of specific methylxanthines, offering an alternative to chemical synthesis or extraction from natural sources.

On the other side of the lifecycle, the degradation of methylxanthines is also of significant interest. Several bacterial species have been identified that can metabolize caffeine and other methylxanthines, using them as a sole source of carbon and nitrogen. dergipark.org.tr These microorganisms employ specific enzymatic pathways, such as N-demethylation and C-8 oxidation, to break down the purine (B94841) ring structure. ontosight.aidergipark.org.tr Future research should focus on isolating and characterizing more of these enzymes and the genes that encode them. nih.gov This knowledge can be applied to develop bioremediation strategies for waste streams contaminated with methylxanthines, such as those from coffee and tea processing. ontosight.ai Furthermore, engineered microorganisms could be designed to convert waste methylxanthines into valuable chemical precursors.

Key Pathways in Methylxanthine Metabolism
ProcessOrganism TypeKey PathwayPotential Application
BiosynthesisPlants (e.g., Coffee, Tea)Xanthosine → 7-methylxanthosine (B1261978)7-methylxanthine (B127787) → Theobromine → Caffeine mdpi.comMicrobial production of specific methylxanthines.
DegradationBacteria (e.g., Pseudomonas putida)N-demethylation, C-8 oxidation dergipark.org.trBioremediation of methylxanthine-contaminated waste.
DegradationFungiSequential demethylation (e.g., Caffeine → Theophylline) nih.govBiocatalytic conversion of methylxanthines.

Comprehensive Environmental Risk Assessment Methodologies

The widespread consumption of products containing methylxanthines has led to their detection in various environmental compartments, particularly aquatic systems. nih.gov Caffeine, a close analog of this compound, is now considered a ubiquitous environmental contaminant and an indicator of anthropogenic pollution. nih.gov A significant research gap exists in the development of comprehensive environmental risk assessment methodologies for the entire class of methylxanthines, including their various derivatives and metabolites.

Current risk assessments have largely focused on caffeine and have shown that while it may pose a negligible risk to most aquatic organisms at typical environmental concentrations, there can be unacceptable risks in areas with high levels of wastewater effluent. mdpi.comontosight.ai Future research needs to expand these assessments to include a wider range of methylxanthines and their transformation products. This will require the development of sensitive and specific analytical methods for their detection in environmental matrices.

Ecotoxicological studies are needed to determine the lethal and sublethal effects of this compound and other derivatives on a diverse range of aquatic organisms. mdpi.com These data can then be used to establish predicted no-effect concentrations (PNECs) and to calculate hazard quotients (HQs) for more accurate risk characterization. nih.gov Furthermore, the potential for synergistic or antagonistic effects when methylxanthines are present in complex mixtures with other contaminants needs to be investigated. A more holistic approach to environmental risk assessment, incorporating data on environmental fate, bioaccumulation, and toxicity, is essential for ensuring the protection of aquatic ecosystems.

Exploration of New this compound Derivatives for Specific Molecular Interventions

The xanthine scaffold is a versatile platform for the design and synthesis of new molecules with tailored pharmacological properties. nih.gov A promising future direction is the exploration of novel derivatives of this compound for specific molecular interventions in various disease states.

By modifying the substituents at different positions on the purine ring, it is possible to modulate the affinity and selectivity of the compound for its molecular targets. nih.gov For example, structure-activity relationship studies have shown that modifications at the 1, 3, 7, and 8 positions of the xanthine core can significantly impact its activity at adenosine receptors. nih.govnih.gov Future synthetic efforts could focus on creating derivatives of this compound that are highly selective for a particular adenosine receptor subtype, which could lead to new treatments for neurodegenerative diseases, inflammation, or cancer. ontosight.aidergipark.org.tr

The development of new synthetic methodologies will be crucial for accessing a wider range of chemical diversity. nih.gov One-pot synthesis and multi-component reactions are efficient strategies for generating libraries of novel xanthine derivatives for biological screening. nih.govnih.gov The therapeutic potential of these new compounds can be explored in a variety of areas, including as bronchodilators, anti-inflammatory agents, and anticancer agents. rxlist.comdergipark.org.tr The integration of computational design, chemical synthesis, and biological evaluation will be key to unlocking the full therapeutic potential of this compound and its future derivatives. nih.gov

Q & A

Basic: How can the structural identity of 1,7,9-trimethyl-3H-purine-2,6,8-trione be confirmed in experimental settings?

Methodological Answer:
Structural confirmation requires a combination of IUPAC nomenclature validation and spectroscopic techniques.

  • IUPAC Cross-Referencing: Verify systematic names such as "3,7-Dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione" ( ) and synonyms (e.g., 3,7-Dimethyluric acid) against authoritative databases like PubChem ( ) or ChEBI ( ).
  • Spectral Analysis: Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₇H₈N₄O₃) and NMR (¹H/¹³C) to resolve methyl group positions and hydrogen environments. Curated spectral libraries (e.g., mzCloud in ) provide reference data for comparison.
  • Crystallography: If single crystals are obtainable, X-ray diffraction can unambiguously resolve the trione backbone and methyl substitutions .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:
Adhere to hazard classifications outlined in safety data sheets (SDS):

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315/H319; ).
  • Ventilation: Work in a fume hood to mitigate inhalation hazards (H335; ).
  • Storage: Store in airtight containers at room temperature, away from oxidizers ().
  • Emergency Response: Neutralize spills with inert absorbents (e.g., vermiculite) and consult SDS emergency contacts (). Always review regional regulations (e.g., OSHA, GHS) for updates .

Advanced: How can synthetic routes for this compound be optimized for yield and purity?

Methodological Answer:
Optimization strategies include:

  • Precursor Selection: Start with methylated xanthine derivatives (e.g., theophylline) and employ regioselective methylation agents (e.g., methyl iodide) under controlled pH ().
  • Catalysis: Use phase-transfer catalysts to enhance reaction efficiency in biphasic systems.
  • Purification: Apply column chromatography (silica gel, methanol/chloroform gradients) or recrystallization (water/ethanol) to isolate the trione product. Monitor purity via HPLC ( ).
  • Patent Review: Analyze existing patents ( ) for novel solvent systems or catalytic conditions .

Advanced: What are the metabolic pathways involving this compound in biological systems?

Methodological Answer:
As a methylated uric acid derivative, its metabolism can be studied using:

  • Isotopic Labeling: Introduce ¹³C or ²H isotopes at methyl groups to track metabolic fate via LC-MS ( ).
  • Enzyme Assays: Incubate with liver microsomes or recombinant enzymes (e.g., xanthine oxidase) to identify oxidation byproducts.
  • In Vivo Models: Administer to rodent models and analyze urine/fecal metabolites using metabolomics platforms ( ). Note that 3,7-Dimethyluric acid is a known theophylline metabolite, suggesting analogous pathways .

Advanced: How can conflicting spectral data for this compound be resolved?

Methodological Answer:
Address discrepancies through:

  • Database Cross-Checking: Compare spectra across multiple sources (e.g., mzCloud, ChemSpider; ).
  • Parameter Standardization: Ensure consistent instrument settings (e.g., ionization mode: ESI+ vs. EI) and solvent systems during analysis.
  • Collaborative Validation: Share raw data with repositories like HMDB ( ) or PubChem for peer verification .

Advanced: How should researchers address contradictory toxicity data in literature for this compound?

Methodological Answer:

  • Data Gap Analysis: Note that chronic toxicity and carcinogenicity data are absent ( ). Design studies to fill these gaps using OECD guidelines.
  • Dose-Response Experiments: Conduct acute toxicity assays (e.g., OECD 423) and compare results with structurally similar compounds (e.g., caffeine metabolites).
  • In Silico Modeling: Predict toxicity endpoints using QSAR tools (e.g., ECOSAR) and validate with in vitro assays (e.g., Ames test) .

Advanced: What experimental design principles apply to ecological impact studies of this compound?

Methodological Answer:

  • Persistence Testing: Follow OECD 307 guidelines to assess soil half-life under aerobic/anaerobic conditions ( ).
  • Bioaccumulation: Use logP values (calculated or experimental) to estimate BCF (bioconcentration factor).
  • Trophic Transfer Studies: Expose model organisms (e.g., Daphnia magna) and track biomagnification via GC-MS .

Advanced: How can researchers resolve nomenclature inconsistencies across databases?

Methodological Answer:

  • Authority Prioritization: Cross-reference IUPAC names from ACDFree ( ) and CAS registry entries ( ).
  • Synonym Aggregation: Compile aliases (e.g., 1,3,9-Trimethyluric acid in ) into a master list using tools like UniChem.
  • Database Updates: Submit corrections to platforms like PubChem or ChEMBL to align nomenclature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.